

Core Compound Analysis: Physicochemical and Structural Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3,6-difluorobenzaldehyde**

Cat. No.: **B1524125**

[Get Quote](#)

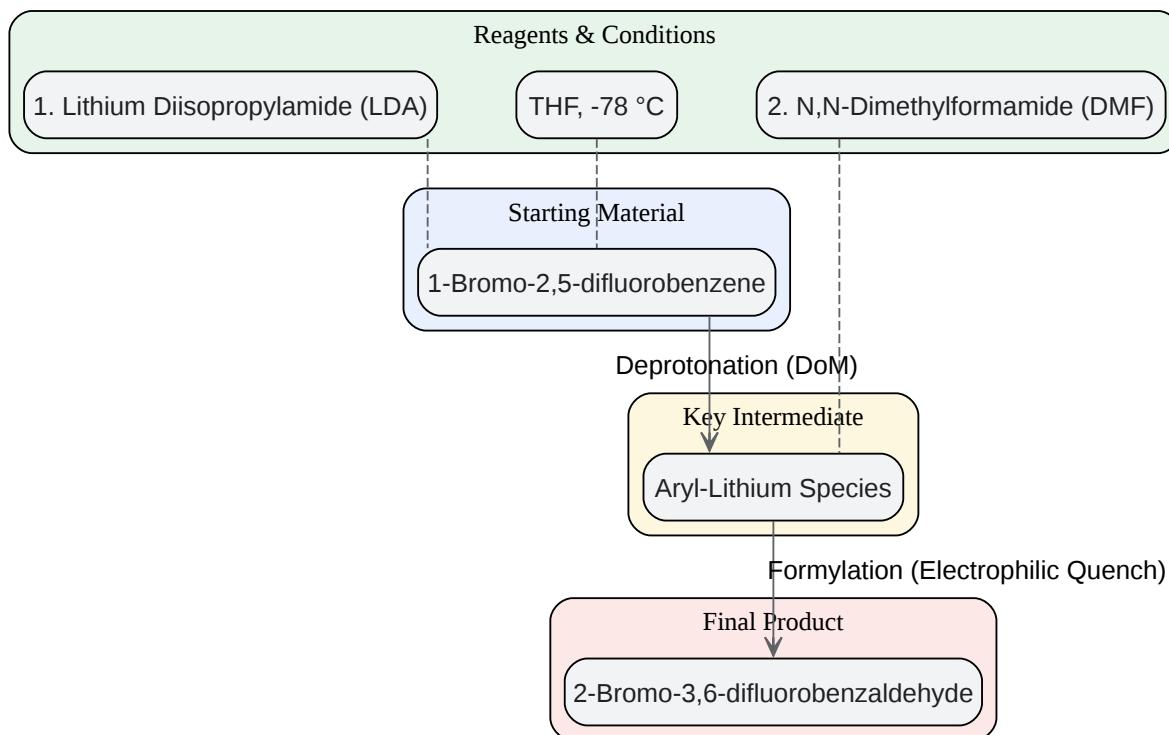
2-Bromo-3,6-difluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and two fluorine atoms. This unique substitution pattern provides a versatile platform for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms and the aldehyde group significantly influences the reactivity of the aromatic ring, while the bromine atom serves as a classical handle for cross-coupling reactions.

Table 1: Physicochemical Properties of **2-Bromo-3,6-difluorobenzaldehyde**

Property	Value	Source(s)
CAS Number	934987-26-5	[1][2]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1][3]
Molecular Weight	221.00 g/mol	[1][3]
IUPAC Name	2-bromo-3,6-difluorobenzaldehyde	[1]
Appearance	Off-white to pale yellow solid	[4]
Melting Point	49-51 °C	[5]
Boiling Point	224 °C	[5]
SMILES	O=CC1=C(Br)C(F)=CC=C1F	[1]

Synthesis Protocol: Directed Ortho-Metalation (DoM)

The regioselective synthesis of **2-Bromo-3,6-difluorobenzaldehyde** is efficiently achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the ability of a heteroatom-containing functional group to direct a strong base to deprotonate an adjacent ortho position, creating a nucleophilic aryl-lithium species that can be trapped by an electrophile.


Mechanistic Rationale and Experimental Causality

The synthesis starts from the commercially available precursor, 1-bromo-2,5-difluorobenzene. In this molecule, the fluorine atom at the 2-position is a more potent ortho-directing group than the bromine atom. Fluorine's ability to coordinate with the lithium cation of the base and its inductive electron-withdrawing effect acidify the adjacent protons.

The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is required to ensure rapid deprotonation without competing nucleophilic attack on the aromatic ring. Lithium diisopropylamide (LDA) is the ideal reagent for this purpose. The reaction is conducted at extremely low temperatures (-78 °C) to prevent decomposition of the thermally sensitive aryl-lithium intermediate and to suppress potential side reactions, such as benzyne formation.

Following the selective deprotonation at the C-6 position (ortho to the fluorine at C-5 and meta to the bromine), the resulting aryl-lithium intermediate is quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde group.

Visualization of the Synthetic Pathway

[Click to download full resolution via product page](#)

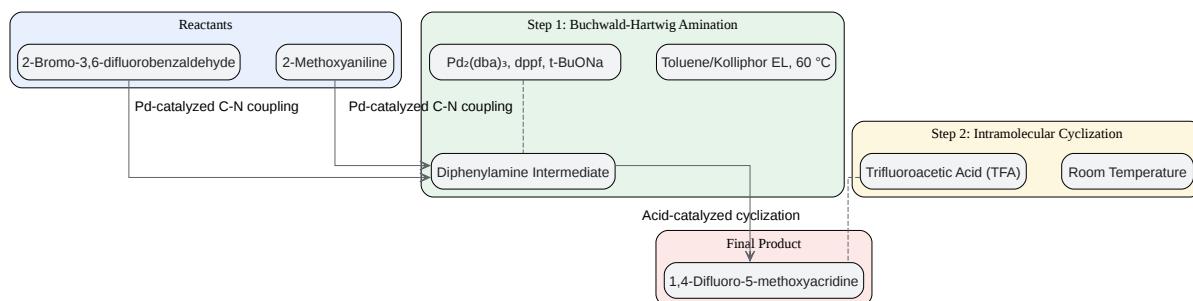
Caption: Directed ortho-Metalation (DoM) synthesis workflow.

Step-by-Step Laboratory Protocol

This protocol is adapted from the procedure described in patent WO2016103155A1.[6][7][8][9]

- **Vessel Preparation:** Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- **Precursor Addition:** Dissolve 1-bromo-2,5-difluorobenzene (16 g, 83 mmol) in the THF.

- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Base Addition: Add lithium diisopropylamide (LDA, 54 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 108 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -75 °C.
- Metalation: Stir the resulting mixture at -78 °C for 45 minutes. The formation of the aryl-lithium intermediate occurs during this step.
- Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 18.2 g, 249 mmol) dropwise, maintaining the temperature at -78 °C.
- Reaction Completion: Stir the mixture for an additional 2 hours at -78 °C.
- Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
- Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield **2-Bromo-3,6-difluorobenzaldehyde**.


Key Reactions & Applications in Drug Discovery

The strategic placement of reactive functional groups makes **2-Bromo-3,6-difluorobenzaldehyde** a valuable precursor for synthesizing complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

Application 1: Synthesis of Fluorinated Acridines via Buchwald-Hartwig Amination/Cyclization

Acridine scaffolds are important pharmacophores found in various bioactive compounds. The following protocol, adapted from a peer-reviewed journal article, demonstrates the use of the title compound in a sequential Buchwald-Hartwig amination and acid-catalyzed cyclization to form a substituted acridine.[4]

- Scientific Rationale: This two-step sequence first utilizes the C-Br bond for a palladium-catalyzed Buchwald-Hartwig amination to couple the aldehyde with an aniline derivative. The resulting diphenylamine intermediate is then subjected to an acid-catalyzed intramolecular cyclization (Pictet-Spengler type reaction), where the aldehyde reacts with the adjacent phenyl ring to form the tricyclic acridine core.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-3,6-difluorobenzaldehyde | C₇H₃BrF₂O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 934987-26-5 Cas No. | 2-Bromo-3,6-difluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 2-Bromo-3,6-difluorobenzaldehyde, 96% One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. WO2016103155A1 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 7. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Core Compound Analysis: Physicochemical and Structural Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524125#2-bromo-3-6-difluorobenzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com